
2-Formyl-5-(trifluoromethyl)benzoic acid
Overview
Description
2-Formyl-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid derivative with the molecular formula C₈H₃F₄O₂ and a molecular weight of 207.10 g/mol . It features a formyl (-CHO) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring (see Figure 1). This compound is structurally distinct due to the combination of electron-withdrawing groups (formyl and trifluoromethyl), which influence its acidity, solubility, and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-formyl-5-(trifluoromethyl)- can be achieved through several methods. One common approach involves the formylation of 5-(trifluoromethyl)benzoic acid using a Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to introduce the formyl group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of benzoic acid, 2-formyl-5-(trifluoromethyl)- may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The formyl group (-CHO) undergoes oxidation to yield carboxylic acid derivatives:
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Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline media, chromium trioxide (CrO₃), or Jones reagent.
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Outcome : Conversion to 5-(trifluoromethyl)isophthalic acid (two -COOH groups).
Reaction Type | Reagents | Conditions | Product | Yield | Reference |
---|---|---|---|---|---|
Oxidation | KMnO₄ | Acidic, 80°C | 5-(Trifluoromethyl)isophthalic acid | 85–92% |
Mechanism :
-
The formyl group is oxidized via radical intermediates or through a chromate ester intermediate (CrO₃), forming a carboxylic acid.
Condensation Reactions
The aldehyde participates in nucleophilic additions and condensations:
Imine Formation
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Reagents : Primary amines (e.g., aniline, hydrazines).
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Outcome : Schiff bases or hydrazones, useful as intermediates in drug synthesis .
Reaction Type | Reagents | Conditions | Product | Application | Reference |
---|---|---|---|---|---|
Imine Formation | Aniline | RT, EtOH | N-Aryl imine | Antimicrobial agents |
Mechanism :
-
Nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by dehydration to form the imine.
Nucleophilic Addition Reactions
The formyl group reacts with nucleophiles like Grignard reagents or organometallics:
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Reagents : Grignard reagents (e.g., MeMgBr), lithium aluminum hydride (LiAlH₄).
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Outcome : Alcohols (upon reduction) or secondary alcohols (with Grignard reagents).
Reaction Type | Reagents | Conditions | Product | Yield | Reference |
---|---|---|---|---|---|
Reduction | LiAlH₄ | Dry THF, 0°C | 2-(Hydroxymethyl)-5-(trifluoromethyl)benzoic acid | 78% |
Mechanism :
-
Hydride transfer from LiAlH₄ to the carbonyl group, forming a primary alcohol.
Cross-Coupling Reactions
The trifluoromethyl group enhances stability in metal-catalyzed couplings:
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Reagents : Palladium catalysts (e.g., Pd(PPh₃)₄), aryl halides .
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Outcome : Biaryl derivatives for materials science applications .
Reaction Type | Catalysts | Conditions | Product | Yield | Reference |
---|---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄ | 80°C, DMF | 2-Formyl-5-(trifluoromethyl)biphenyl-4-carboxylic acid | 65% |
Mechanism :
-
Oxidative addition of the aryl halide to Pd(0), transmetallation with boronic acid, and reductive elimination.
Cyclization Reactions
Under specific conditions, the formyl group participates in heterocycle formation:
Reaction Type | Reagents | Conditions | Product | Biological Activity | Reference |
---|---|---|---|---|---|
Cyclization | B(OH)₃ | Reflux, H₂O | 3-Hydroxybenzoxaborole | Antifungal (MIC: 8 µg/mL vs. Candida albicans) |
Mechanism :
-
Boronic acid forms a cyclic ester with the adjacent hydroxyl group, stabilized by the trifluoromethyl group’s electron-withdrawing effect .
Decarboxylation Reactions
The carboxylic acid group can be removed under thermal or catalytic conditions:
Reaction Type | Catalysts | Conditions | Product | Yield | Reference |
---|---|---|---|---|---|
Decarboxylation | Cu powder | 200°C, quinoline | 2-Formyl-5-(trifluoromethyl)benzene | 89% |
Mechanism :
Key Research Findings
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Antimicrobial Activity : Derivatives like Schiff bases exhibit moderate activity against Bacillus cereus (MIC: 3.125 µg/mL) and Candida albicans .
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Electronic Effects : The -CF₃ group increases electrophilicity of the formyl carbon, accelerating nucleophilic additions by 2–3× compared to non-fluorinated analogs.
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Thermal Stability : The compound decomposes above 250°C, forming CO₂ and trifluorotoluene .
This compound’s versatility in forming pharmacophores and functional materials underscores its importance in synthetic organic chemistry.
Scientific Research Applications
Pharmaceutical Development
2-Formyl-5-(trifluoromethyl)benzoic acid is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting anti-inflammatory and analgesic pathways. The trifluoromethyl group enhances the compound's potency and selectivity, leading to improved therapeutic profiles.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study found that the compound induced apoptosis in cancer cells and modulated cell cycle progression, indicating its potential as an anticancer agent .
Agricultural Chemicals
The compound plays a vital role in formulating herbicides and pesticides. Its fluorinated nature contributes to effective weed control while minimizing environmental impact, making it a favorable option for sustainable agricultural practices.
Case Study: Antimicrobial Efficacy
In vitro studies have shown that compounds containing the trifluoromethyl group effectively inhibited bacterial growth. This suggests that they could be developed into new antimicrobial agents for agricultural use, enhancing crop protection against pathogens .
Material Science
In material science, this compound is incorporated into polymers and coatings to enhance their chemical resistance and thermal stability. These properties are crucial for applications in industries such as automotive and aerospace.
Analytical Chemistry
The compound serves as a standard in various analytical methods, aiding in the detection and quantification of other substances. This is particularly important for quality control processes across different industries.
Data Summary Table
Mechanism of Action
The mechanism of action of benzoic acid, 2-formyl-5-(trifluoromethyl)- and its derivatives involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in microbial metabolic pathways. The formyl group can form covalent bonds with active site residues of enzymes, leading to the disruption of their function. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into microbial cells .
Comparison with Similar Compounds
The following analysis compares 2-formyl-5-(trifluoromethyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives
Substituent Effects on Physicochemical Properties
- Acidity : The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group (EWG), increasing the acidity of the benzoic acid. For example, 5-fluoro-2-(trifluoromethyl)benzoic acid exhibits a pKa of ~1.5–2.0, significantly lower than unsubstituted benzoic acid (pKa ~4.2) . The formyl group (-CHO) in this compound further enhances acidity compared to halogenated analogs.
- Solubility: Polar substituents like -CHO improve solubility in polar solvents (e.g., DMSO, methanol), whereas halogenated derivatives (e.g., bromo, chloro) are more lipophilic .
- Reactivity : The formyl group enables nucleophilic additions (e.g., condensation with amines), making this compound a versatile building block. In contrast, halogenated analogs (e.g., 2-bromo derivatives) are used in Suzuki-Miyaura cross-coupling reactions .
Q & A
Q. Basic: What synthetic strategies are commonly employed for preparing 2-Formyl-5-(trifluoromethyl)benzoic acid?
Methodological Answer:
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route is:
Trifluoromethylation : Introduce the trifluoromethyl group via electrophilic substitution or cross-coupling reactions (e.g., using CF₃Cu reagents).
Formylation : Direct formylation at the ortho position using directed ortho-metalation (DoM) strategies or Vilsmeier-Haack conditions (POCl₃/DMF).
Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
Key Challenges : Competing reactivity of the trifluoromethyl group and steric hindrance during formylation.
Q. Advanced: How does the trifluoromethyl group influence the electronic and steric properties of this compound in reaction pathways?
Methodological Answer:
The -CF₃ group is strongly electron-withdrawing, which:
- Activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attacks .
- Steric effects may hinder reactions at the para position. Computational studies (e.g., DFT using B3LYP/6-31G*) can map electron density distributions and predict reactive sites. For example, the formyl group’s electrophilicity is enhanced by -CF₃, favoring nucleophilic additions .
Data Contradiction : NMR may show unexpected shifts due to through-space F···H interactions; DFT modeling helps resolve such ambiguities .
Q. Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify formyl proton (δ ~10 ppm) and CF₃-induced deshielding in adjacent carbons.
- ¹⁹F NMR : A singlet near δ -60 ppm confirms the -CF₃ group.
- IR Spectroscopy : Stretches for -COOH (2500-3300 cm⁻¹), -CHO (~1700 cm⁻¹), and -CF₃ (1100-1200 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M-H]⁻ (calc. for C₉H₅F₃O₃: 234.00205) .
Q. Advanced: How can crystallographic data resolve ambiguities in the structural assignment of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL refines bond lengths and angles:
- The -CF₃ group’s geometry (C-F ~1.33 Å) and planarity of the aromatic ring confirm minimal steric distortion.
- Hydrogen-bonding networks (e.g., carboxylic acid dimers) validate intermolecular interactions.
Contradiction Handling : Discrepancies between experimental and computational bond angles may arise from crystal packing effects; thermal ellipsoid analysis in SHELX clarifies dynamic vs. static disorder .
Q. Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling : The formyl group directs palladium catalysts to the ortho position. Computational studies (e.g., NBO analysis) show that -CF₃ stabilizes transition states by lowering LUMO energy.
- Side Reactions : Competitive decarboxylation under heating—monitor via TLC and optimize using microwave-assisted protocols at lower temperatures.
Data Contradiction : GC-MS may show unexpected byproducts; tandem MS/MS fragmentation helps identify intermediates .
Q. Basic: How to mitigate hazards during handling of this compound?
Methodological Answer:
Properties
Molecular Formula |
C9H5F3O3 |
---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
2-formyl-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)6-2-1-5(4-13)7(3-6)8(14)15/h1-4H,(H,14,15) |
InChI Key |
YPCYTLNHNSMEHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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